Triisobutylchlorosilane

Catalog No.
S1504863
CAS No.
13154-25-1
M.F
C12H27ClSi
M. Wt
234.88 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triisobutylchlorosilane

CAS Number

13154-25-1

Product Name

Triisobutylchlorosilane

IUPAC Name

chloro-tris(2-methylpropyl)silane

Molecular Formula

C12H27ClSi

Molecular Weight

234.88 g/mol

InChI

InChI=1S/C12H27ClSi/c1-10(2)7-14(13,8-11(3)4)9-12(5)6/h10-12H,7-9H2,1-6H3

InChI Key

TZPZCTBZJKZFGY-UHFFFAOYSA-N

SMILES

CC(C)C[Si](CC(C)C)(CC(C)C)Cl

Canonical SMILES

CC(C)C[Si](CC(C)C)(CC(C)C)Cl

The exact mass of the compound Chlorotriisobutylsilane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 516680. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Triisobutylchlorosilane (TIBSCl) is a bulky, highly lipophilic silylating agent and precursor widely utilized in advanced organic synthesis, polymer chemistry, and materials science. Featuring three flexible yet sterically demanding isobutyl groups, it provides a distinct steric and solubility profile compared to more rigid analogs like triisopropylchlorosilane (TIPSCl) or tert-butyldimethylchlorosilane (TBSCl). In procurement contexts, TIBSCl is primarily selected for its ability to modulate molecular packing in organic semiconductors, control aggregation in polymer donors , and serve as a highly soluble, stable hydrophobic tag in liquid-phase peptide synthesis (LPPS)[1]. Its unique balance of steric shielding and conformational flexibility makes it a critical building block for high-performance functional materials and precision catalysts.

Substituting TIBSCl with common alternatives like TIPSCl or TBSCl frequently leads to suboptimal processability and diminished end-product performance. While TIPSCl provides rigid steric bulk, the α-branching of its isopropyl groups often induces excessive aggregation in polymer films and restricts crystal packing to 1D columns in small-molecule semiconductors [1]. Conversely, the β-branching of the isobutyl groups in TIBSCl introduces conformational flexibility that suppresses macroscopic aggregation, dramatically reducing film surface roughness and enabling highly ordered 2D 'brick-layer' packing. In synthetic applications, such as liquid-phase peptide synthesis, the specific steric contour of the TIBS group provides intermediate shielding that stabilizes sensitive intermediates and boosts solubility without completely blocking necessary functionalization, a balance rarely achieved by generic silyl chlorides [2].

Suppression of Polymer Aggregation and Surface Roughness in Photovoltaic Donors

In the formulation of wide-bandgap polymer donors (e.g., BDTT-alt-FBTA copolymers) for organic solar cells, the choice of silyl side chain dictates film morphology. Polymers functionalized with triisobutylsilyl (TIBS) groups exhibit significantly reduced aggregation compared to those using triisopropylsilyl (TIPS) groups. The β-branching of the isobutyl chains improves solubility and phase separation, resulting in a smooth, uniform surface topology with a root-mean-square surface roughness (Rq) of 1.13 nm, compared to a highly aggregated Rq of 4.98 nm for the TIPS-functionalized analog.

Evidence DimensionFilm surface roughness (Rq)
Target Compound Data1.13 nm (TIBS-functionalized polymer)
Comparator Or Baseline4.98 nm (TIPS-functionalized polymer)
Quantified Difference77% reduction in surface roughness
ConditionsSpin-coated blend films with non-fullerene acceptors

Procurement of TIBSCl for polymer side-chain functionalization directly improves film uniformity and processability, which is critical for maximizing power conversion efficiency in organic photovoltaics.

Enhancement of Charge Carrier Mobility via 2D Crystal Packing in Organic Semiconductors

The steric profile of the silyl protecting group fundamentally alters the solid-state packing of polycyclic conjugated hydrocarbons (acenes). When functionalizing acene derivatives, the incorporation of TIBS groups induces a highly favorable 2D 'brick-layer' packing mode. In direct contrast, the more rigid TIPS group forces a 1D column packing pattern. This structural shift translates to a substantial improvement in electronic performance, with the TIBS-functionalized derivative achieving a charge carrier mobility of 0.52 cm² V⁻¹ s⁻¹, outperforming the TIPS analog's 0.19 cm² V⁻¹ s⁻¹ [1].

Evidence DimensionCharge carrier mobility
Target Compound Data0.52 cm² V⁻¹ s⁻¹ (TIBS-acene)
Comparator Or Baseline0.19 cm² V⁻¹ s⁻¹ (TIPS-acene)
Quantified Difference2.7-fold increase in mobility
ConditionsOrganic field-effect transistor (OFET) device measurements

For materials scientists sourcing precursors for OFETs, TIBSCl is essential for achieving the 2D molecular overlap required for high-performance semiconductor devices.

Steric Tuning for High Enantioselectivity in Asymmetric Catalysis

In the design of sterically hindered Co-salen complexes for highly enantioselective carbonyl-ene reactions, the specific bulk of the silyl substituent is paramount. Catalysts synthesized using TIBSCl to append triisobutylsilyl groups exhibit optimal distortion of the salen framework, enhancing enantioinduction. This TIBS-Co-salen catalyst achieves up to 98% enantiomeric excess (ee) in the synthesis of chiral homoallylic alcohols at room temperature with catalyst loadings as low as 0.1 mol%, outperforming variants with less precisely tuned steric bulk[1].

Evidence DimensionEnantiomeric excess (ee)
Target Compound DataUp to 98% ee
Comparator Or BaselineStandard unhindered or less optimized silyl-salen catalysts (lower ee)
Quantified DifferenceAchievement of near-perfect enantioselectivity (98% ee)
ConditionsCarbonyl-ene reactions of alkenes with ethyl glyoxylate at room temperature

Buyers synthesizing chiral ligands or catalysts should select TIBSCl to impart the precise conformational distortion required for maximum asymmetric induction.

Enhanced Solubility and Stability in Liquid-Phase Peptide Synthesis (LPPS)

In Liquid-Phase Peptide Synthesis (LPPS), maintaining the solubility of growing peptide chains is a major bottleneck. Super silyl groups derived from TIBSCl, such as di(triisobutylsilyl)phenylsilyl, serve as highly effective hydrophobic tags. These TIBS-based tags provide an intermediate level of steric hindrance that stabilizes the Si-C or Si-O bonds against premature cleavage during Boc or Fmoc deprotection cycles, while massively increasing the solubility of 'difficult' sequences (e.g., poly-alanine chains or Nelipepimut-S) in organic solvents, a distinct advantage over smaller standard silyl tags [1].

Evidence DimensionSolubility and synthetic viability of long-chain peptides
Target Compound DataEnables convergent LPPS of complex vaccines (e.g., Nelipepimut-S)
Comparator Or BaselineStandard solid-phase or small-tag LPPS (aggregation and low purity)
Quantified DifferenceSuccessful isolation of stable, highly soluble protected intermediates
ConditionsConvergent liquid-phase peptide synthesis using Cbz, Boc, or Fmoc chemistry

For pharmaceutical procurement, TIBSCl enables the scalable, solution-phase synthesis of complex therapeutic peptides that otherwise suffer from aggregation and low yields.

Synthesis of Wide-Bandgap Polymer Donors for OPVs

TIBSCl is the preferred precursor for appending β-branched silyl side chains to conjugated polymers, directly suppressing aggregation and improving the phase separation and surface morphology (Rq reduction) of active layers in organic photovoltaics.

Development of High-Mobility Organic Semiconductors

For the synthesis of functionalized acenes and other polycyclic conjugated hydrocarbons, TIBSCl is utilized to enforce 2D 'brick-layer' crystal packing, which is essential for maximizing charge carrier mobility in organic field-effect transistors [1].

Precursor for Chiral Co-Salen Catalysts

TIBSCl is an optimal building block for synthesizing sterically hindered Co-salen catalysts, where its specific conformational bulk induces the framework distortion necessary to achieve near-perfect enantioselectivity (up to 98% ee) in carbonyl-ene reactions [2].

Hydrophobic Tagging in Liquid-Phase Peptide Synthesis

In pharmaceutical manufacturing, TIBSCl is used to generate super silyl hydrophobic tags that enhance the solubility and stability of long or difficult peptide sequences during convergent liquid-phase peptide synthesis (LPPS) [3].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

13154-25-1

Dates

Last modified: 08-15-2023

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